molecular formula C7H9ClN2O2 B1382998 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride CAS No. 1795283-71-4

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride

Cat. No. B1382998
M. Wt: 188.61 g/mol
InChI Key: XXGUMZUFSNJRKI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(2-Aminopyridin-3-yl)acetic acid hydrochloride” is represented by the linear formula C7H9ClN2O2. The molecular weight of the compound is 188.61 g/mol.

Scientific Research Applications

Reactivity and Synthesis

  • 2-Aminopyridine and Meldrum’s acid, in the presence of aryl glyoxals or aryl aldehydes, have been used to synthesize ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These reactions, catalyzed by acetic acid, have potential implications in the synthesis of various chemical intermediates (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

Structural Studies

  • The molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, derived from 2-aminopyridines, have been investigated. This includes the study of their molecular structures using NMR spectral and X-Ray data, offering insights into their chemical properties (Chui, Dolzhenko, Kolotova, Kozminykh, Heng, & Khrustalev, 2004).

Photochemical and Spectral Analysis

  • The UV absorption spectra of 2-aminopyridine in the presence of acetic acid have been studied, revealing insights into the amino–imino tautomerization of the 2-aminopyridine–acetic acid system. This research provides valuable information about the spectral properties of these compounds (Inuzuka & Fujimoto, 1990).

Multicomponent Synthesis Strategies

  • A multicomponent strategy for the synthesis of new 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles in an aqueous micellar medium has been developed. This method involves a Knoevenagel condensation reaction followed by Michael-addition, indicating the compound's versatility in chemical synthesis (Fatma, Singh, Ankit, Mishra, Singh, & Singh, 2014).

Analytical Applications

  • 2-(2-Phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) has been used in a method for determining amino compounds with high sensitivity, utilizing fluorescence detection. This application demonstrates the compound's utility in analytical chemistry (You, Zhao, Suo, Wang, Li, & Sun, 2006).

Catalysis and Reaction Optimization

  • An efficient, catalyst-free method for synthesizing 2-aminopyridine derivatives has been developed. This amination process utilizes inexpensive materials and showcases the adaptability of the compound in various chemical reactions (Li, Huang, Liao, Shao, & Chen, 2018).

Safety And Hazards

“2-(2-Aminopyridin-3-yl)acetic acid hydrochloride” may cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if it comes into contact, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(2-aminopyridin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-7-5(4-6(10)11)2-1-3-9-7;/h1-3H,4H2,(H2,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGUMZUFSNJRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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